Aplaviroc hydrochloride

Descripción general

Descripción

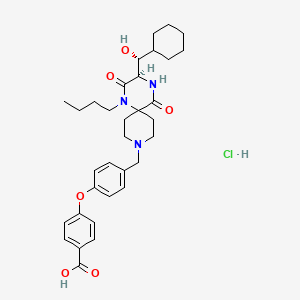

El hidrocloruro de aplaviroc es un compuesto que pertenece a la clase de las 2,5-diketopiperazinas. Es un potente antagonista alostérico no competitivo del receptor de quimiocina C-C tipo 5 (CCR5) y se ha investigado por sus efectos antivirales, particularmente contra el virus de la inmunodeficiencia humana (VIH) tipo 1 . El hidrocloruro de aplaviroc fue desarrollado por GlaxoSmithKline, pero su desarrollo se interrumpió debido a preocupaciones sobre la toxicidad hepática .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del hidrocloruro de aplaviroc implica múltiples pasos, comenzando con la preparación del núcleo espiro-diketo-piperazínico. La ruta sintética típicamente incluye los siguientes pasos:

- Formación del núcleo espiro-diketo-piperazínico a través de reacciones de ciclización.

- Introducción de los grupos butilo y ciclohexilo mediante reacciones de alquilación.

- Unión de la porción ácido fenoxibenzoico mediante reacciones de eterificación .

Métodos de Producción Industrial

Los métodos de producción industrial para el hidrocloruro de aplaviroc implicarían la ampliación de los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y los sistemas de solventes, para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrocloruro de aplaviroc experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo ciclohexilo.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo dentro del núcleo espiro-diketo-piperazínico.

Sustitución: Las reacciones de sustitución pueden tener lugar en la porción ácido fenoxibenzoico.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en condiciones básicas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas del compuesto y análogos sustituidos con varios grupos funcionales unidos a la porción ácido fenoxibenzoico .

Aplicaciones Científicas De Investigación

Aplaviroc hydrochloride is a chemokine receptor 5 (CCR5) antagonist investigated for treating human immunodeficiency virus (HIV) infection/AIDS . GlaxoSmithKline (GSK) developed Aplaviroc, also known as GW873140, as a novel CCR5 antagonist designed to block HIV from entering healthy immune cells . The drug binds to CCR5, a protein on the surface of immune cells, changing its conformation and rendering it useless to HIV .

Scientific Research Applications

In vitro studies Aplaviroc showed high-affinity binding to human CCR5 and subnanomolar activity against a broad panel of laboratory and primary HIV type 1 (HIV-1) isolates . In vitro, Aplaviroc inhibits R5-tropic HIV replication in peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.28 nM, which equates to a CCR5 receptor occupancy (RO) of approximately 70% . A 50% CCR5 RO was achieved at 0.152 nM Aplaviroc, resulting in approximately 36% inhibition of HIV replication .

In vivo studies showed good tissue distribution after oral administration of radiolabeled Aplaviroc to rats and monkeys, with liver concentrations 70- to 100-fold higher than in the blood . Studies in humans revealed that the compound is primarily eliminated in the feces as the parent compound and oxidative or glucuronidated metabolites .

Clinical Trials

Aplaviroc was investigated in two Phase IIb dose-ranging studies involving antiretroviral therapy-naive, HIV-infected adults: ASCENT and EPIC .

- ASCENT: This trial tested Aplaviroc as a third antiretroviral agent in combination with zidovudine-lamivudine (ZDV-3TC). In this study, 147 subjects were randomized 2:2:1 to receive ZDV-3TC plus Aplaviroc 600 mg twice a day (BID), Aplaviroc 800 mg BID, or efavirenz (EFV), respectively .

- EPIC: This trial investigated the combination of Aplaviroc and lopinavir-ritonavir (LPV-RTV). In this study, 195 subjects were randomized 2:2:2:1 to receive lopinavir-ritonavir (LPV-RTV) plus Aplaviroc 200 mg BID, Aplaviroc 400 mg BID, Aplaviroc 800 mg once a day, or ZDV-3TC BID, respectively .

Drug-Drug Interactions

Drug-drug interaction studies showed that Aplaviroc's AUC (area under the curve) and Cmax (maximum concentration) increased 7.7-fold and 6.2-fold, respectively, when co-administered with lopinavir/ritonavir (LPV/r) . These results demonstrate the involvement of CYP3A in Aplaviroc metabolism in vivo and the potential for other CYP3A inhibitors to alter Aplaviroc pharmacokinetics .

Adverse Effects and Termination of Clinical Trials

Clinical trials with Aplaviroc were terminated prematurely due to idiosyncratic hepatotoxicity . In one instance, a patient developed asymptomatic increases in ALT levels 59 days after starting Aplaviroc 800 mg plus ZDV-3TC BID, leading to the cessation of therapy . The patient then developed fatigue, nausea, and memory loss, with serologies negative for hepatitis A, B, C, and E viruses, Epstein-Barr virus, cytomegalovirus, and autoimmune diseases .

Mecanismo De Acción

El hidrocloruro de aplaviroc ejerce sus efectos uniéndose específicamente al receptor CCR5 en las células humanas. Esta unión inhibe la interacción entre la proteína de la cápside viral gp120 y el receptor CCR5, lo que evita la entrada del VIH en las células huésped. El compuesto actúa como un antagonista alostérico no competitivo, lo que significa que se une a un sitio en el receptor distinto del sitio activo, induciendo un cambio conformacional que reduce la actividad del receptor .

Comparación Con Compuestos Similares

El hidrocloruro de aplaviroc se compara con otros antagonistas del CCR5 como maraviroc y vicriviroc. Si bien todos estos compuestos se dirigen al mismo receptor, el hidrocloruro de aplaviroc es único debido a su perfil de unión específico y las características estructurales de su núcleo espiro-diketo-piperazínico . su desarrollo se interrumpió debido a la toxicidad hepática, lo que es un inconveniente significativo en comparación con otros antagonistas del CCR5 que se han desarrollado con éxito y aprobado para uso clínico .

Lista de Compuestos Similares

Maraviroc: Otro antagonista del CCR5 utilizado en el tratamiento de la infección por VIH.

Vicriviroc: Un antagonista del CCR5 que se investigó para el tratamiento del VIH pero no recibió aprobación.

Actividad Biológica

Aplaviroc hydrochloride, also known as GW873140, is a small-molecule, noncompetitive allosteric inhibitor of the CCR5 receptor, primarily developed for the treatment of HIV infection. This compound has shown significant antiviral activity and has been the subject of various clinical studies. However, its development faced challenges due to hepatotoxicity observed in trials. This article explores the biological activity of aplaviroc, including its mechanism of action, efficacy in clinical studies, safety profile, and pharmacokinetics.

Aplaviroc functions as a CCR5 antagonist , which means it binds to the CCR5 receptor on the surface of immune cells, preventing HIV from entering these cells. This mechanism is crucial for inhibiting the replication of R5-tropic HIV strains, which utilize CCR5 to gain entry into host cells. The binding affinity of aplaviroc to CCR5 is exceptionally high, with in vitro studies reporting an IC50 value of approximately 0.28 nM , indicating potent antiviral activity against a broad panel of HIV isolates, including those resistant to existing therapies targeting reverse transcriptase and protease enzymes .

Efficacy in Clinical Studies

Aplaviroc was evaluated in several clinical trials, including the ASCENT and EPIC studies. The ASCENT trial involved 147 antiretroviral therapy-naïve patients who were randomized to receive aplaviroc in combination with zidovudine-lamivudine or efavirenz. The EPIC trial included 195 patients receiving various doses of aplaviroc alongside lopinavir-ritonavir.

Key Findings from Clinical Trials:

- Antiviral Activity : In a Phase IIb study, a significant reduction in viral load was observed, with a mean decrease of 1.66 log after 10 days of monotherapy .

- Response Rates : In the modified intent-to-treat population at week 12, the proportion of subjects achieving HIV-1 RNA levels below 400 copies/mL was 50% for aplaviroc 200 mg BID and 75% for the lamivudine/zidovudine arm .

- Dosing Regimens : Patients received doses ranging from 200 mg to 800 mg , administered either once or twice daily .

Safety Profile and Hepatotoxicity

Despite its antiviral effectiveness, aplaviroc's development was halted due to significant concerns regarding hepatotoxicity. Reports indicated that several patients experienced elevated liver enzymes (ALT and bilirubin), leading to the termination of ongoing trials by GlaxoSmithKline .

Adverse Events:

- Common adverse events included gastrointestinal disturbances such as diarrhea and nausea.

- Serious liver-related adverse events were noted in multiple patients; two individuals developed grade 3 or higher elevations in liver enzymes during trials .

Pharmacokinetics

Aplaviroc exhibits nonlinear pharmacokinetics with high interpatient variability. After oral administration, it is rapidly absorbed with a half-life of approximately 3 hours . Preclinical studies indicated that aplaviroc is primarily metabolized by CYP3A enzymes and is eliminated mainly through fecal excretion as unchanged drug and metabolites .

Summary Table: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Route of Administration | Oral |

| Half-Life | ~3 hours |

| Metabolism | Primarily CYP3A |

| Excretion | Fecal (parent drug and metabolites) |

Propiedades

IUPAC Name |

4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N3O6.ClH/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40;/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40);1H/t28-,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNBMSGFNQRUEH-PQQSRXGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047316 | |

| Record name | Aplaviroc hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461023-63-2 | |

| Record name | Aplaviroc hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APLAVIROC HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04D148Z3VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.